![molecular formula C25H22N4O3S2 B2797153 4-苯氧基-N-(2-(2-(m-甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯磺酰胺 CAS No. 895437-55-5](/img/structure/B2797153.png)

4-苯氧基-N-(2-(2-(m-甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

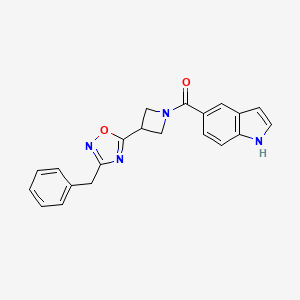

“4-phenoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a chemical compound that is likely to be used in pharmaceutical applications . It contains a 1,2,4-triazole ring, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as the one in the given compound, has been a subject of research due to their pharmacological significance . Various synthetic methods have been reported that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and depend on the substituents on the triazole ring . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole-containing compounds depend on the substituents on the triazole ring . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学研究应用

紫外线防护和抗菌应用

类似磺胺衍生物的一个重要应用是改性棉织物以增强其紫外线防护和抗菌性能。Mohamed、Abdel-Wahab 和 Fahmy (2020) 合成了一系列用作棉纺织品染色偶氮染料的苯磺酰胺。这些改性不仅提高了织物的可染性,还赋予其有效的紫外线屏蔽和抗菌特性,如通过包括 SEM 和 EDX 在内的各种分析验证的那样 (Mohamed, Abdel-Wahab, & Fahmy, 2020)。

癌症治疗的光动力疗法

在医学研究领域,含有苯磺酰胺部分的衍生物在光动力疗法 (PDT) 中显示出潜力,这是一种治疗癌症的方式。Pişkin、Canpolat 和 Öztürk (2020) 研究了用苯磺酰胺衍生物基团取代的新型锌酞菁。这些化合物表现出高单线态氧量子产率,使其成为 PDT 中有希望的 II 型光敏剂,用于癌症治疗,突出了它们显着的光物理和光化学特性 (Pişkin, Canpolat, & Öztürk, 2020)。

抗菌活性

这些化合物的抗菌性能也是研究重点。Liao 等人。(2017) 合成了一系列 2-取代苯氧基-N-(4-取代苯基-5-(1H-1,2,4-三唑-1-基)噻唑-2-基)乙酰胺衍生物,对各种植物真菌和细菌表现出显着的抗菌活性。他们的研究结果表明,这些衍生物可以作为有效的抗菌剂,其中一些表现出比商业抗菌剂更好的活性 (Liao 等人,2017)。

针对疾病治疗的酶抑制

这些化合物另一个重要的应用是在酶抑制中,特别是针对与各种疾病相关的碳酸酐酶。Alafeefy 等人。(2015) 研究了一系列苯磺酰胺作为人碳酸酐酶的抑制剂,对相关亚型表现出低纳摩尔活性。此类抑制剂在治疗青光眼、癫痫和癌症等疾病中具有潜在应用 (Alafeefy 等人,2015)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Mode of Action

It is known that the thiazole ring, a key structural feature of this compound, can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways related to their pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .

Result of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities .

属性

IUPAC Name |

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3S2/c1-18-6-5-7-19(16-18)24-27-25-29(28-24)20(17-33-25)14-15-26-34(30,31)23-12-10-22(11-13-23)32-21-8-3-2-4-9-21/h2-13,16-17,26H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVKUQJIMDJCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B2797074.png)

![Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate](/img/structure/B2797081.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2797086.png)

![N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797088.png)

![methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2797089.png)